molecular formula C21H14O B13757730 6-Methoxybenzo(a)pyrene CAS No. 52351-96-9

6-Methoxybenzo(a)pyrene

Cat. No.: B13757730
CAS No.: 52351-96-9
M. Wt: 282.3 g/mol
InChI Key: OSXVWSFKNYMAPX-UHFFFAOYSA-N
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Description

6-Methoxybenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14O. It is a derivative of benzo(a)pyrene, which is known for its carcinogenic properties. The compound features a methoxy group (-OCH3) attached to the sixth position of the benzo(a)pyrene structure, which influences its chemical behavior and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo(a)pyrene typically involves the methoxylation of benzo(a)pyrene. One common method includes the use of methanol and a strong acid catalyst to introduce the methoxy group at the desired position. The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications and potential health risks. when produced, it follows similar synthetic routes as in laboratory settings, with additional purification steps to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxybenzo(a)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxybenzo(a)pyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxybenzo(a)pyrene involves its metabolic activation to form reactive intermediates. These intermediates can bind covalently to DNA, leading to mutations and potentially carcinogenic effects. The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in oxidative stress, inflammation, and detoxification .

Comparison with Similar Compounds

Uniqueness: 6-Methoxybenzo(a)pyrene is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological systems. The presence of the methoxy group can alter its metabolic pathways and the types of DNA adducts formed, distinguishing it from other PAHs .

Properties

CAS No.

52351-96-9

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

6-methoxybenzo[a]pyrene

InChI

InChI=1S/C21H14O/c1-22-21-17-8-3-2-7-15(17)16-11-9-13-5-4-6-14-10-12-18(21)20(16)19(13)14/h2-12H,1H3

InChI Key

OSXVWSFKNYMAPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51

Origin of Product

United States

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